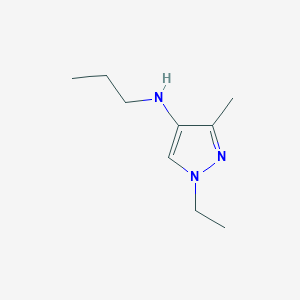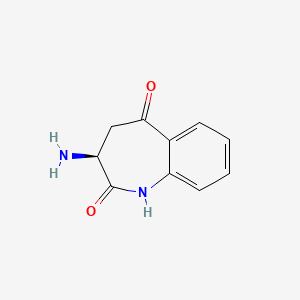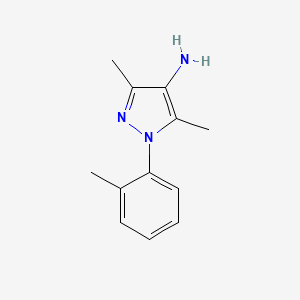
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with the molecular formula C9H16N4O, is characterized by its unique structure, which includes an amino group, a dimethyl group, and a propyl group attached to a pyrazole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N,N-dimethylpropylamine with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the carboxamide group . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
3-Amino-1H-pyrazole-4-carboxamide: Shares the pyrazole core structure but lacks the dimethyl and propyl groups.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups instead of the carboxamide group.
Uniqueness
3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and propyl groups enhances its lipophilicity and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-amino-N,N-dimethyl-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-4-5-13-6-7(8(10)11-13)9(14)12(2)3/h6H,4-5H2,1-3H3,(H2,10,11) |
Clave InChI |
PIKSMUFETTUZFP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)N)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11741073.png)
![[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741076.png)

![1-(2-fluoroethyl)-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741091.png)
![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741099.png)
![2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11741105.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741112.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)

amine](/img/structure/B11741131.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11741133.png)
